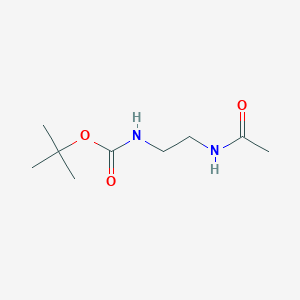

Tert-butyl 2-acetamidoethylcarbamate

Übersicht

Beschreibung

Tert-butyl 2-acetamidoethylcarbamate: is a chemical compound with the molecular formula C9H18N2O3 . It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is often used in organic synthesis and as a protecting group for amines in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Amination (Carboxylation) Method: One common method for synthesizing carbamates, including tert-butyl 2-acetamidoethylcarbamate, involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of organoindium reagents with imines and acid chlorides to provide N-protected amines in a single step.

Zirconium (IV)-Catalyzed Exchange: This method uses zirconium (IV) catalysts and 2-hydroxypyridine or 4-methyl-2-hydroxyquinoline as catalytic additives to facilitate the exchange processes of dialkyl carbonates and carbamates in the presence of amines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for efficiency and yield. The use of nonmetallic regenerable reagents and environmentally friendly catalysts is preferred to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tert-butyl 2-acetamidoethylcarbamate can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Reduction: Reduction reactions can convert the carbamate group to an amine group, often using strong reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a typical reducing agent used for carbamates.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Substituted carbamates or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Protecting Group: Tert-butyl 2-acetamidoethylcarbamate is widely used as a protecting group for amines in peptide synthesis.

Biology and Medicine:

Drug Development: The compound is used in the synthesis of various pharmaceuticals, where it serves as a building block for more complex molecules.

Biochemical Research: It is used in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.

Industry:

Wirkmechanismus

Mechanism: The mechanism of action of tert-butyl 2-acetamidoethylcarbamate primarily involves its role as a protecting group. When used in peptide synthesis, the compound protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions .

Molecular Targets and Pathways:

Amines: The primary target of this compound is the amine group, which it protects during synthesis.

Pathways: The compound is involved in pathways related to peptide synthesis and organic transformations.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl carbamate: Another carbamate derivative used as a protecting group for amines.

N-Boc-protected amines: These compounds also use the tert-butyl group for protection but differ in their specific functional groups and applications.

Uniqueness:

Stability: Tert-butyl 2-acetamidoethylcarbamate is known for its stability under various reaction conditions, making it a reliable protecting group.

Versatility: Its ability to be easily removed under acidic conditions adds to its versatility in organic synthesis.

Biologische Aktivität

Tert-butyl 2-acetamidoethylcarbamate (TBAC) is a carbamate derivative known for its significant biochemical interactions and potential applications in medicinal chemistry. This article explores the biological activity of TBAC, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 207129-09-7

- Functional Group : Carbamate

TBAC is characterized by its tert-butyl group, which influences its reactivity and stability in various chemical environments. The compound serves as a protecting group for amines in peptide synthesis, allowing for selective reactions without interfering with the amine functionality.

TBAC primarily functions through its interaction with specific enzymes and proteins. Notably, it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic signaling, which is crucial for various physiological processes.

- Inhibition of Acetylcholinesterase : TBAC binds to the active site of AChE, preventing substrate access and leading to increased levels of ACh.

- Cell Signaling Modulation : The compound has been shown to modulate key signaling pathways such as MAPK/ERK, affecting cell growth and differentiation.

Cellular Effects

Research indicates that TBAC influences several cellular processes:

- Gene Expression : It alters the expression of genes involved in apoptosis and cell cycle regulation.

- Metabolic Activity : TBAC can affect cellular metabolism by interacting with metabolic pathways, potentially leading to adaptive changes in enzyme activity over time.

In Vitro Studies

-

Acetylcholinesterase Inhibition :

- TBAC demonstrated effective inhibition of AChE in vitro, leading to increased ACh levels. This effect is significant for understanding cholinergic signaling in neurological studies.

-

Cellular Signaling Pathways :

- Studies have shown that TBAC can activate or inhibit various signaling pathways depending on the cellular context, influencing processes such as cell proliferation and apoptosis.

In Vivo Studies

- Gastroprotective Effects :

- Pharmacological Applications :

Case Studies

Several studies have explored the biological activity of carbamate derivatives similar to TBAC:

-

Study on Acetylcholinesterase Inhibition :

- A study demonstrated that derivatives similar to TBAC effectively inhibited AChE, leading to enhanced cholinergic transmission in animal models.

- Antioxidant Activity :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-(2-acetamidoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEKFKYLFJVYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578782 | |

| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207129-09-7 | |

| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.